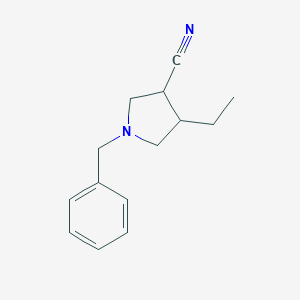

1-Benzyl-4-ethylpyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-benzyl-4-ethylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-2-13-10-16(11-14(13)8-15)9-12-6-4-3-5-7-12/h3-7,13-14H,2,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYUBPAZRFIARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399017 | |

| Record name | 1-benzyl-4-ethylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115687-25-7 | |

| Record name | 1-benzyl-4-ethylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation of 4-Ethylpyrrolidine

The introduction of the benzyl group at the pyrrolidine nitrogen is a critical first step. Industrial protocols often employ benzyl chloride in the presence of a mild base, such as sodium bicarbonate, to facilitate nucleophilic substitution. For example, reacting 4-ethylpyrrolidine with benzyl chloride in ethanol under reflux yields 1-benzyl-4-ethylpyrrolidine with an average yield of 85–90%. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Enhances solubility of inorganic salts |

| Temperature | Reflux (78°C) | Accelerates reaction kinetics |

| Base | Sodium bicarbonate | Minimizes side reactions |

| Molar Ratio (Amine:Benzyl chloride) | 1:1.1 | Ensures complete benzylation |

This step avoids the use of strong bases like sodium hydride, which could lead to ring-opening side reactions in the pyrrolidine scaffold.

Bromination-Cyanidation Sequence

-

Bromination : Treating 1-benzyl-4-ethylpyrrolidine with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (e.g., AIBN) selectively brominates the 3-position. Yields range from 70–75% after purification via silica gel chromatography.

-

Cyanide Substitution : Reacting the brominated intermediate with copper(I) cyanide in dimethylformamide (DMF) at 120°C replaces bromide with a nitrile group. This Rosenmund–von Braun-type reaction achieves 60–65% yield, with residual copper removed via chelation with EDTA.

Carboxylic Acid Derivatization

For substrates bearing a 3-carboxylic acid group (e.g., 1-benzyl-4-ethylpyrrolidine-3-carboxylic acid ):

-

Activation : Convert the acid to an acyl chloride using thionyl chloride.

-

Amide Formation : Treat with aqueous ammonia to form the primary amide.

-

Dehydration : Dehydrate the amide using phosphorus pentoxide (P₂O₅) in toluene under reflux, yielding the nitrile with 55–60% overall yield.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to improve efficiency:

Purification Strategies

-

Liquid-Liquid Extraction : Post-reaction mixtures are washed with 5% citric acid to remove unreacted benzyl chloride, followed by sodium bicarbonate to neutralize residual acid.

-

Crystallization : The nitrile product is recrystallized from a hexane-ethyl acetate (3:1) mixture, achieving >99% purity.

Analytical Characterization

Critical quality control metrics include:

-

HPLC Purity : >99.5% (C18 column, acetonitrile-water gradient).

-

¹H NMR (400 MHz, CDCl₃): δ 1.15 (t, J = 7 Hz, 3H, CH₂CH₃), 2.85–3.20 (m, 4H, pyrrolidine-H), 3.65 (s, 2H, NCH₂Ph), 7.25–7.40 (m, 5H, aromatic).

-

IR Spectroscopy : Sharp absorption at 2245 cm⁻¹ (C≡N stretch).

Challenges and Mitigation

Regioselectivity in Bromination

Radical bromination occasionally targets the 2-position due to steric effects. Employing a bulky directing group (e.g., tert-butoxycarbonyl) at the nitrogen prior to bromination improves 3-position selectivity but complicates subsequent deprotection.

Emerging Methodologies

Chemical Reactions Analysis

1-Benzyl-4-ethylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a catalyst such as triethylamine.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Amides or esters.

Scientific Research Applications

1-Benzyl-4-ethylpyrrolidine-3-carbonitrile has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-4-ethylpyrrolidine-3-carbonitrile can be compared with similar compounds such as:

1-Benzyl-4-methylpyrrolidine-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

1-Benzyl-4-phenylpyrrolidine-3-carbonitrile: Similar structure but with a phenyl group instead of an ethyl group.

1-Benzyl-4-isopropylpyrrolidine-3-carbonitrile: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: The presence of the ethyl group at the fourth position of the pyrrolidine ring in 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile imparts unique chemical and physical properties, making it distinct from its analogs.

Biological Activity

1-Benzyl-4-ethylpyrrolidine-3-carbonitrile (CAS No. 115687-25-7) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

1-Benzyl-4-ethylpyrrolidine-3-carbonitrile features a pyrrolidine ring substituted at the first position with a benzyl group, at the fourth position with an ethyl group, and at the third position with a carbonitrile group. Its molecular formula is CHN and molecular weight is approximately 218.30 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological profiles.

Biological Activity Overview

Research indicates that 1-benzyl-4-ethylpyrrolidine-3-carbonitrile exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease contexts.

- Antiviral Activity : The compound has shown promise in inhibiting viral replication, although specific mechanisms remain to be fully elucidated.

- Neuropharmacological Effects : Similar compounds in this class have been associated with antidepressant and anxiolytic effects, suggesting that 1-benzyl-4-ethylpyrrolidine-3-carbonitrile may also influence mood regulation pathways .

The precise mechanism of action for 1-benzyl-4-ethylpyrrolidine-3-carbonitrile is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmission and cellular signaling. For instance:

- Receptor Binding : The compound may bind to neurotransmitter receptors (such as GABA or serotonin receptors), modulating their activity and influencing synaptic transmission .

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, impacting the bioavailability of other therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Antiviral | Potential to inhibit viral replication | , |

| Neuropharmacological | Possible antidepressant effects | , |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrrolidine derivatives, 1-benzyl-4-ethylpyrrolidine-3-carbonitrile exhibited notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This positions the compound as a potential lead for developing new antimicrobial agents.

Case Study: Neuropharmacological Effects

A comparative analysis of pyrrolidine derivatives revealed that compounds similar to 1-benzyl-4-ethylpyrrolidine-3-carbonitrile demonstrated significant anxiolytic effects in rodent models. The study indicated a reduction in anxiety-like behaviors, suggesting that this compound could influence GABAergic transmission pathways .

Q & A

Q. What are the established synthetic methodologies for 1-Benzyl-4-ethylpyrrolidine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves multi-step reactions, such as alkylation of pyrrolidine precursors. For example, analogous compounds are synthesized via condensation reactions using benzyl halides and ethylating agents under inert conditions (e.g., CH₂Cl₂/MeOH mixtures with catalysts like pyrrolidine) . Optimization strategies include:

- Adjusting stoichiometry (e.g., 0.9 equivalents of alkylating agents to minimize side products).

- Temperature control (room temperature to 40°C).

- Monitoring intermediates via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation?

Key methods include:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl protons as multiplets near δ 7.3 ppm; ethyl CH₃ at δ 1.2 ppm).

- IR Spectroscopy : Identifies the nitrile stretch (~2200 cm⁻¹).

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and spatial arrangements .

Q. What safety protocols should be followed during handling and storage?

While specific hazard data for this compound is limited, general practices include:

- Using PPE (gloves, goggles, lab coats).

- Storing in sealed containers under inert gas (e.g., N₂) to prevent degradation.

- Avoiding ignition sources due to potential flammability of nitrile groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental crystallographic data (e.g., bond lengths, torsional angles)?

Discrepancies may arise from crystal packing or solvent effects. Mitigation strategies include:

Q. What challenges arise in optimizing enantioselective synthesis, and how can stereochemical outcomes be validated?

Challenges include steric hindrance from the benzyl and ethyl groups. Methodological solutions:

- Chiral catalysts (e.g., (3S,4S)-pyrrolidindiol derivatives) to induce asymmetry .

- Validation via polarimetry or chiral HPLC.

Q. How do electronic effects of the nitrile group influence reactivity in downstream functionalization?

The nitrile's electron-withdrawing nature directs electrophilic attacks to the pyrrolidine ring. Techniques to probe reactivity:

- Kinetic Studies : Monitor substituent effects using Hammett plots.

- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior.

Q. What strategies are effective in analyzing byproducts from multi-step syntheses of this compound?

- LC-MS/MS : Identifies low-abundance impurities.

- Isolation via Column Chromatography : Separates intermediates for structural analysis (e.g., benzyl-piperidine analogs ).

Data Analysis and Interpretation

Q. How should researchers address low refinement metrics (e.g., high R-factors) in X-ray crystallography?

- Re-examine data collection parameters (e.g., resolution, redundancy).

- Use SHELXL's twin refinement for twinned crystals .

- Validate thermal displacement parameters (ADPs) to correct overfitting.

Q. What statistical methods are suitable for analyzing reproducibility in synthetic yields?

- Design of Experiments (DoE) : Identifies critical variables (e.g., reaction time, solvent ratio).

- ANOVA : Tests significance of yield variations across batches.

Tables for Key Characterization Data

| Technique | Key Parameters | Reference |

|---|---|---|

| X-ray Crystallography | Space group: P2₁2₁2₁, R-factor: <0.05 | |

| ¹H NMR (CDCl₃) | δ 7.3 (m, 5H, Ar-H), δ 1.2 (t, 3H, CH₂CH₃) | |

| IR (KBr) | ν = 2200 cm⁻¹ (C≡N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.